molecular formula C26H31N5O2S B2651765 2-({6-[4-(2,5-DIMETHYLPHENYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}SULFANYL)-N-(4-ETHOXYPHENYL)ACETAMIDE CAS No. 1357900-35-6

2-({6-[4-(2,5-DIMETHYLPHENYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}SULFANYL)-N-(4-ETHOXYPHENYL)ACETAMIDE

Cat. No.: B2651765
CAS No.: 1357900-35-6
M. Wt: 477.63
InChI Key: GHCCUBSMCXZVPS-UHFFFAOYSA-N
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Description

2-({6-[4-(2,5-DIMETHYLPHENYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}SULFANYL)-N-(4-ETHOXYPHENYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperazine ring, a pyridazine ring, and an acetamide group. The presence of these functional groups makes it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-[4-(2,5-DIMETHYLPHENYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}SULFANYL)-N-(4-ETHOXYPHENYL)ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds The process begins with the preparation of the piperazine and pyridazine rings, followed by their coupling through a sulfanyl linkageCommon reagents used in these reactions include various amines, acids, and coupling agents under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its desired form .

Chemical Reactions Analysis

Types of Reactions

2-({6-[4-(2,5-DIMETHYLPHENYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}SULFANYL)-N-(4-ETHOXYPHENYL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides and sulfones, while reduction can produce amines and alcohols .

Scientific Research Applications

2-({6-[4-(2,5-DIMETHYLPHENYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}SULFANYL)-N-(4-ETHOXYPHENYL)ACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({6-[4-(2,5-DIMETHYLPHENYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}SULFANYL)-N-(4-ETHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain ion channels and receptors, leading to changes in cellular signaling and function. These interactions are mediated through the binding of the compound to its target proteins, resulting in conformational changes and altered activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({6-[4-(2,5-DIMETHYLPHENYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}SULFANYL)-N-(4-ETHOXYPHENYL)ACETAMIDE is unique due to its specific combination of functional groups and its ability to modulate multiple molecular targets. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-[6-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyridazin-3-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N5O2S/c1-4-33-22-9-7-21(8-10-22)27-25(32)18-34-26-12-11-24(28-29-26)31-15-13-30(14-16-31)23-17-19(2)5-6-20(23)3/h5-12,17H,4,13-16,18H2,1-3H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHCCUBSMCXZVPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)N3CCN(CC3)C4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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